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Compound of Interest

Compound Name: Chlozolinate

CAS No.: 72391-46-9

Cat. No.: B1210285 Get Quote

Executive Summary & Physicochemical Context
Chlozolinate (ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate) is

a dicarboximide fungicide historically used for the control of Botrytis and Sclerotinia. Its

chemical stability is strictly governed by the pH of the aqueous environment. While relatively

stable under acidic conditions, Chlozolinate exhibits rapid degradation in alkaline media, a

characteristic common to the dicarboximide class (e.g., vinclozolin, iprodione).

Understanding the hydrolysis kinetics is critical for:

Formulation Stability: Ensuring shelf-life in liquid formulations.

Environmental Fate: Predicting persistence in groundwater and soil pore water.

Analytical Accuracy: Preventing degradation during sample preparation and chromatographic

analysis.
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Parameter Description

IUPAC Name
Ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-

1,3-oxazolidine-5-carboxylate

Molecular Formula C₁₃H₁₁Cl₂NO₅

Molecular Weight 332.13 g/mol

Solubility (Water)
Moderate (~30-60 mg/L); highly dependent on

co-solvents.[1]

Key Functional Groups
Oxazolidine-2,4-dione ring; Ester moiety;

Dichlorophenyl ring.

Mechanistic Hydrolysis Pathways
The hydrolysis of Chlozolinate is not a single-step event. It involves competitive attacks by

water or hydroxide ions (

) on electrophilic centers.

The Mechanism
The degradation profile is pH-dependent:[2][3][4][5][6]

Acidic Media (pH < 5): The oxazolidine ring is relatively stable. Hydrolysis is slow and

primarily driven by the protonation of carbonyl oxygens, making the carbon more

electrophilic to weak water nucleophiles.

Alkaline Media (pH > 7): This is the dominant degradation pathway. The hydroxide ion (

) acts as a potent nucleophile.

Primary Attack: Nucleophilic attack occurs at the carbonyl carbons of the oxazolidine-2,4-

dione ring (typically C2 or C4), leading to ring opening.

Secondary Attack: Hydrolysis of the ethyl ester side chain.
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Terminal Degradation: The unstable carbamate intermediates often decarboxylate,

eventually yielding 3,5-dichloroaniline (3,5-DCA) as the persistent terminal metabolite.
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Figure 1: Simplified degradation pathway of Chlozolinate emphasizing the transition from the

parent dicarboximide to the terminal aniline metabolite.

Kinetic Profiling
To quantify stability, we employ pseudo-first-order kinetics. In buffered aqueous solutions, the

concentration of water is constant, reducing the rate law to:

Where:

= Concentration at time

= Initial concentration

= Observed rate constant (

)

Half-Life Calculation
Expected Kinetic Trends
Based on Structure-Activity Relationships (SAR) for dicarboximides:
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pH Condition
Rate Constant (

)

Estimated Stability
Classification

pH 4-5
Low (

)
Days to Weeks Stable

pH 7 Moderate Hours to Days Moderately Labile

pH 9
High (

)
Minutes to Hours Unstable

Note: Temperature significantly impacts these rates.[4][7] A

increase typically doubles the hydrolysis rate (Arrhenius behavior).

Experimental Protocol: Determination of Hydrolysis
Kinetics
This protocol ensures robust data generation compliant with OECD 111 guidelines.

Reagents and Buffer Preparation
Crucial: Do not use buffers that can act as nucleophiles or catalysts (e.g., avoid high

concentrations of amines if possible).

pH 4.0: 0.01 M Citrate or Acetate buffer.

pH 7.0: 0.01 M Phosphate buffer.

pH 9.0: 0.01 M Borate buffer.

Solvent: Acetonitrile (HPLC Grade). Limit organic co-solvent to <1% v/v to maintain

"aqueous" conditions.

Experimental Workflow
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The following workflow minimizes experimental error caused by the compound's light sensitivity

(photolysis) and rapid alkaline degradation.
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Figure 2: Step-by-step experimental workflow for kinetic determination. Note the quenching

step for alkaline samples.
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Analytical Method (HPLC-UV)
A validated Reverse-Phase HPLC method is required.

Column: C18 (e.g., Zorbax Eclipse Plus or equivalent), 150mm x 4.6mm, 5µm.

Mobile Phase: Isocratic elution is preferred for kinetics to maximize throughput.

A: Water + 0.1% Phosphoric Acid (suppresses ionization of metabolites).

B: Acetonitrile.[5][8]

Ratio: 60:40 or 50:50 (Optimize for retention time ~5-8 min).

Flow Rate: 1.0 mL/min.[9]

Detection: UV at 220 nm (amide absorption) and 270 nm (aromatic ring).

Injection Volume: 10-20 µL.

Technical Insight: For pH 9 samples, immediate analysis or acidification is mandatory. If the

sample sits in the autosampler at pH 9, degradation continues, yielding false kinetic data.

Always quench alkaline samples to pH 3-4 with dilute H₃PO₄ immediately upon sampling.

Implications for Research & Development
Formulation Development
Formulators must avoid alkaline co-formulants. If an aqueous suspension concentrate (SC) is

designed, the aqueous phase must be buffered to pH 5.0–6.0.

Environmental Fate Modeling
When modeling half-life (

), researchers cannot use a single value. Models like PEARL or PELMO should use input
values specific to the soil pH of the target region. In alkaline soils (calcareous), Chlozolinate
will be considered non-persistent, but its metabolite (3,5-DCA) may persist.

Stock Solution Storage
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Correct: Dissolve in pure Acetonitrile or Acetone; store at -20°C.

Incorrect: Storing in water/methanol mixtures at room temperature.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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